
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathway of B cells, which play a crucial role in the immune system. In
Mécanisme D'action
TAK-659 works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathway of B cells. B cells play a crucial role in the immune system by producing antibodies that help fight off infections. However, in certain diseases, such as B-cell malignancies and autoimmune disorders, B cells become overactive and start attacking healthy cells. By inhibiting BTK, TAK-659 can reduce the activity of B cells and prevent them from attacking healthy cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a potent inhibitory effect on BTK, with an IC50 value of 0.85 nM. It has also been found to have good pharmacokinetic properties, with a half-life of 7.6 hours in rats. In preclinical studies, TAK-659 has been shown to reduce the levels of various cytokines and chemokines that are involved in the inflammatory response. It has also been found to inhibit the proliferation of B cells and induce apoptosis (programmed cell death) in B-cell malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its potency and specificity for BTK. This makes it a valuable tool for studying the role of BTK in various diseases and for developing new treatments. However, one of the limitations of TAK-659 is its potential off-target effects, which could lead to unwanted side effects. It is also important to note that TAK-659 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for research on TAK-659. One area of interest is its potential use in combination with other drugs for the treatment of B-cell malignancies and autoimmune diseases. Another direction is the development of new BTK inhibitors with improved pharmacokinetic properties and reduced off-target effects. Additionally, further studies are needed to determine the safety and efficacy of TAK-659 in humans, and clinical trials are needed to evaluate its potential as a new treatment option.
Méthodes De Synthèse
The synthesis of TAK-659 involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 4-(1H-1,2,3-triazol-1-yl)piperidine, which is reacted with 2-bromoethyl cyclopentyl sulfide to form 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-(cyclopentylthio)ethanone. The purity of the compound is then confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
TAK-659 has shown promising results in preclinical studies as a potential treatment for various diseases such as B-cell malignancies, autoimmune diseases, and inflammatory disorders. In a study conducted on mice with lymphoma, TAK-659 was found to significantly inhibit tumor growth and improve survival rates. TAK-659 has also been studied for its potential use in treating rheumatoid arthritis, lupus, and multiple sclerosis.
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c19-14(11-20-13-3-1-2-4-13)17-8-5-12(6-9-17)18-10-7-15-16-18/h7,10,12-13H,1-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOQPUFJRBSVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


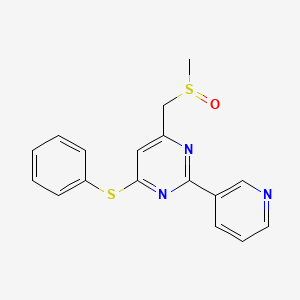
![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2822569.png)
![8-Methylspiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2822570.png)
![2-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]anilino]pyridine-3-carbonitrile](/img/structure/B2822571.png)
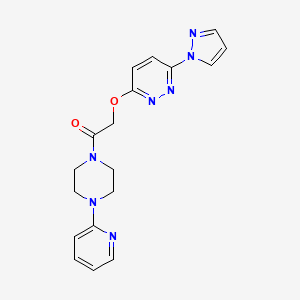
![4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2822574.png)
![ethyl 2-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2822575.png)
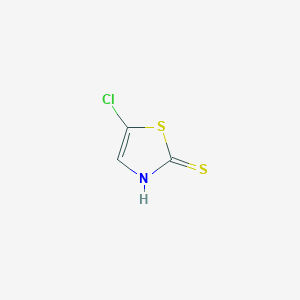

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2822581.png)
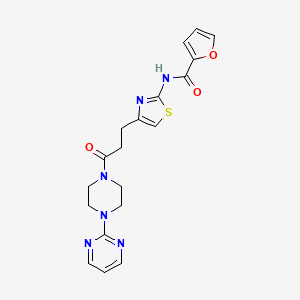
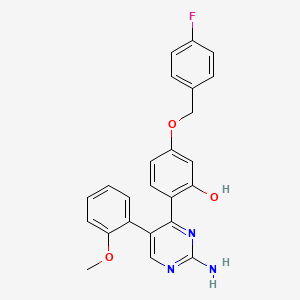
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2822586.png)